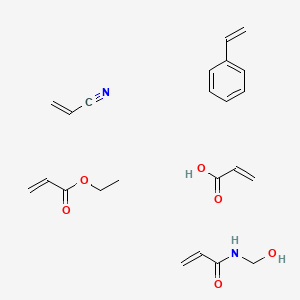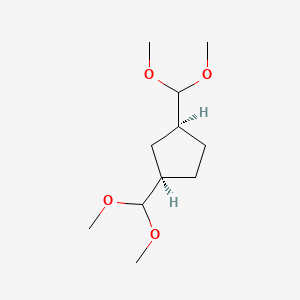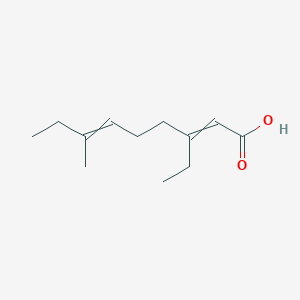
2-phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine is a compound belonging to the benzodiazepine class, characterized by a benzene ring fused to a diazepine ring. The trifluoromethyl group attached to the benzodiazepine structure enhances its chemical stability and biological activity. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,5-difluoro-2,4-dinitrobenzene from 1,3-difluorobenzene through nitration.
Nucleophilic Aromatic Substitution: The 1,5-difluoro-2,4-dinitrobenzene is then treated with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine in the presence of N,N-diisopropylethylamine in ethanol at 0°C for 4 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of halogenated and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anxiolytic and anticonvulsant activities.
Wirkmechanismus
The mechanism of action of 2-phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability. The trifluoromethyl group enhances the compound’s binding affinity and potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
2-Phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other benzodiazepines. This modification can lead to improved pharmacokinetic properties and therapeutic efficacy .
Eigenschaften
CAS-Nummer |
53511-21-0 |
|---|---|
Molekularformel |
C16H11F3N2 |
Molekulargewicht |
288.27 g/mol |
IUPAC-Name |
2-phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C16H11F3N2/c17-16(18,19)15-10-14(11-6-2-1-3-7-11)20-12-8-4-5-9-13(12)21-15/h1-9H,10H2 |
InChI-Schlüssel |
GINNNEPKZPSKNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC2=CC=CC=C2N=C1C(F)(F)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



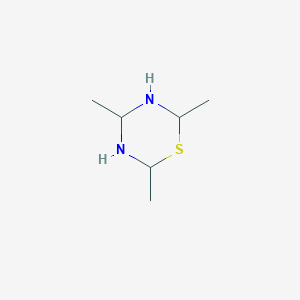
![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)


![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)


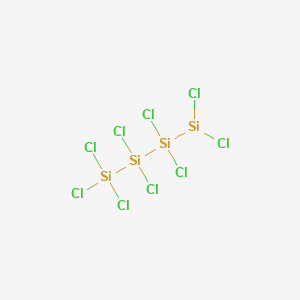
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
